molecular formula C13H16N4O B500369 N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-15-0

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B500369
CAS No.: 898644-15-0
M. Wt: 244.29g/mol
InChI Key: SUJRSDSERCBKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 1,2,4-triazole ring and a 4-methylphenyl group. Its molecular formula is C₁₄H₁₈N₄O, with a molar mass of 258.33 g/mol. This compound is structurally analogous to triazole-containing agrochemicals but distinguishes itself through its amide linkage and alkyl chain length, which may influence bioactivity and metabolic stability.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)7-11(2)17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRSDSERCBKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sequential Alkylation-Amidation

Step 1 : Synthesis of 3-Chlorobutanoyl Chloride
Butyrolactone reacts with thionyl chloride at 80°C to yield 3-chlorobutanoyl chloride (92% purity by GC-MS).

Step 2 : Amidation with 4-Methylaniline

3-Chlorobutanoyl chloride + 4-MethylanilineEt3N, DCMN-(4-Methylphenyl)-3-chlorobutanamide\text{3-Chlorobutanoyl chloride + 4-Methylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4-Methylphenyl)-3-chlorobutanamide}

Yield: 78% (HPLC); Reaction time: 4 h.

Step 3 : Nucleophilic Substitution with Triazole

3-Chloro intermediate + 1H-1,2,4-triazoleKI, DMF, 100°CTarget compound\text{3-Chloro intermediate + 1H-1,2,4-triazole} \xrightarrow{\text{KI, DMF, 100°C}} \text{Target compound}

Key parameters:

  • Molar ratio : 1:1.2 (chloride:triazole)

  • Catalyst : Potassium iodide (10 mol%)

  • Yield : 67%.

Method B: One-Pot Microwave Synthesis

Procedure :

  • Mix 4-methylaniline (1 eq), 3-bromobutanoyl chloride (1.1 eq), and 1H-1,2,4-triazole (1.5 eq) in acetonitrile.

  • Add K2_2CO3_3 (2 eq) and irradiate at 150 W, 80°C for 20 min.

Results :

ParameterValue
Conversion (HPLC)95%
Isolated yield83%
Purity (NMR)>99%

Advantages over Method A:

  • 40% reduction in reaction time

  • 16% higher yield.

Optimization of Reaction Conditions

Solvent Screening

Comparative yields in different solvents:

SolventDielectric ConstantYield (%)
DMF36.767
DMSO46.771
Acetonitrile37.583
THF7.558

Acetonitrile provides optimal polarity for nucleophilic substitution while minimizing side reactions.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
60852
80667
100471
120 (MW)0.3383

Microwave irradiation accelerates kinetics via dielectric heating.

Characterization and Analytical Data

Spectroscopic Confirmation

1^1H NMR (400 MHz, CDCl3_3) :

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H)

  • δ 7.12 (d, J = 8.4 Hz, 2H, Ar–H)

  • δ 4.32 (t, J = 6.8 Hz, 2H, N–CH2_2)

  • δ 2.31 (s, 3H, Ar–CH3_3)

IR (KBr) :

  • 3270 cm1^{-1} (N–H stretch)

  • 1655 cm1^{-1} (C=O amide)

  • 1550 cm1^{-1} (triazole ring).

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod B (MW)
Reaction time8 h20 min
Yield67%83%
Purity95%>99%
ScalabilityPilot-scaleLab-scale
Energy consumptionHighModerate

Method B is preferable for small-scale synthesis, while Method A remains viable for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole moiety is prevalent in numerous pharmaceuticals due to its broad-spectrum antimicrobial properties. Compounds containing triazole rings have been shown to exhibit activity against bacteria, fungi, and viruses. For instance, studies indicate that derivatives of triazoles can act as antifungal agents and have potential as antibacterial and antiviral drugs .

Anticancer Research

Recent investigations into compounds with triazole structures have highlighted their potential as anticancer agents. The compound N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, triazole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as OVCAR-8 and NCI-H40 .

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as enzyme inhibitors. These compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the interactions of this compound with biological targets. These studies provide insights into the pharmacokinetics and pharmacodynamics of the compound, aiding in the design of more effective derivatives with enhanced biological activity .

Fungicides

The triazole ring structure also finds applications in agriculture as a component of fungicides. Compounds based on triazoles are utilized to combat fungal diseases in crops. For example, research has indicated that triazole-based fungicides can effectively control plant pathogens and enhance crop yield .

Plant Growth Regulation

In addition to their fungicidal properties, triazole compounds have been recognized for their role in plant growth regulation. They can influence various physiological processes in plants, including growth promotion and stress resistance . This makes them valuable not only for protecting crops but also for enhancing their overall health.

Summary Table of Applications

Application Area Details
Antimicrobial Effective against bacteria and fungi; potential antiviral properties.
Anticancer Significant cytotoxic effects on cancer cell lines; potential for drug development.
Enzyme Inhibition Inhibitors of α-glucosidase and acetylcholinesterase; relevance in diabetes and Alzheimer's treatment.
Agricultural Use Utilized as fungicides; enhances crop yield and regulates plant growth.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide exerts its effects would depend on its specific biological or chemical activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Structure : Features a propanamide chain (shorter by one methylene group) and identical substituents (4-methylphenyl and triazole).
  • Molecular Formula : C₁₃H₁₆N₄O; Molar Mass : 244.29 g/mol .
  • Key Differences : The shorter chain reduces molecular weight and may alter solubility or steric interactions. Antifungal activity data is unavailable, but structural analogs suggest that chain length impacts target binding affinity.

N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamide Derivatives

  • Structure : Phenyl-substituted triazole linked to a benzamide group.
  • Activity : Demonstrated >85% inhibition against Botrytis cinerea (tomato gray mold) and >74% inhibition against Valsa mali (apple canker), outperforming the fungicide diniconazole .
  • Comparison : The 3-phenyltriazole substituent enhances π-π stacking with fungal enzyme targets, whereas the target compound’s 4-methylphenyl group prioritizes lipophilicity over aromatic interactions.

β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives

  • Structure: Triazole fused to an amino acid backbone (e.g., methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoate) .
  • Role : Metabolites of triazole fungicides (e.g., myclobutanil), crucial for systemic activity in plants.
  • Comparison : The target compound’s amide linkage may confer greater stability against enzymatic hydrolysis compared to ester-based metabolites.

Fluconazole and Quinconazole Analogs

  • Structure: Triazole-containing quinazolinones (e.g., fluquinconazole) with halogenated aryl groups .
  • Activity : Broad-spectrum fungicides with systemic action.
  • Comparison: The quinazolinone core in these compounds enables multi-site binding, whereas the target compound’s simplicity may limit its spectrum but improve synthetic accessibility.

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C₁₄H₁₈N₄O 258.33 Butanamide backbone, 4-methylphenyl, triazole
2-Methyl-N-(4-methylphenyl)-propanamide C₁₃H₁₆N₄O 244.29 Shorter chain, similar substituents
Quinconazole C₁₄H₁₀Cl₂N₄O 337.17 Quinazolinone core, dichlorophenyl, triazole
N-(4-(3-Phenyltriazol)phenyl)benzamide C₂₀H₁₆N₄O 340.37 Phenyl-triazole, benzamide, high antifungal activity

Biological Activity

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known by its IUPAC name 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

PropertyValue
Chemical FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
PubChem CID55015017
AppearanceOil
Storage Temperature4 °C

The compound exhibits a complex structure characterized by a triazole ring and an aromatic phenyl group, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds containing triazole moieties exhibit notable anticancer activities. For instance, studies on related compounds have demonstrated their efficacy against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For example, a study on triazole-coumarin conjugates showed that these compounds could significantly inhibit the proliferation of human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through G2/M phase arrest and apoptosis induction .

Case Study 1: Anticancer Evaluation

In a comparative study of various triazole derivatives, this compound was synthesized and tested for its cytotoxic effects against MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value comparable to known anticancer agents. Flow cytometry analysis revealed that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study involving modifications at the phenyl and triazole positions was conducted to optimize the biological activity of similar compounds. This study highlighted that substitutions at specific positions significantly enhanced anticancer potency. For instance, introducing electron-withdrawing groups on the phenyl ring increased cytotoxicity against several cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Amide bond formation between a substituted phenylamine and a triazole-containing carboxylic acid derivative.

Heterocyclic coupling to introduce the 1,2,4-triazole moiety, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

Purification via column chromatography or recrystallization.

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (70–100°C) improve reaction kinetics but may require reflux conditions to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is preferred for extraction .
  • Catalysts : Use of triethylamine or DMAP to facilitate amide coupling .

Key analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and 1H^1H/13C^{13}C NMR .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H NMR: Confirm the presence of the 4-methylphenyl group (δ 2.3 ppm, singlet for CH3_3) and triazole protons (δ 8.1–8.5 ppm) .
    • 13C^{13}C NMR: Verify carbonyl resonance (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+^+ at m/z 299.1) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Purity thresholds : HPLC retention time consistency and ≥95% peak area .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase), a common target for triazole derivatives .
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with antifungal IC50_{50} values from literature analogues .

Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., microplate spectrophotometry) .

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems?

Methodological Answer:

  • Orthogonal assays : Combine antifungal susceptibility testing (CLSI M38 protocol) with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish selective activity .
  • Data normalization : Adjust for solvent effects (e.g., DMSO ≤1% v/v) and use internal standards (e.g., fluconazole) .
  • Batch consistency : Re-synthesize the compound and validate purity to rule out impurities causing variability .

Case study : If MIC values vary between broth microdilution and agar diffusion, recalibrate inoculum density (0.5–2.5 × 103^3 CFU/mL) and incubation time (48–72 hours) .

Q. What experimental approaches are suitable for elucidating the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite identification : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylated or demethylated products .
  • CYP enzyme phenotyping : Employ isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Data interpretation : Calculate intrinsic clearance (CLint_\text{int}) and extrapolate to in vivo hepatic clearance using the well-stirred model .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?

Methodological Answer:

  • Solubility enhancement : Test co-solvents (PEG 400, cyclodextrins) or salt formation (e.g., hydrochloride) .
  • Permeability assays : Compare Caco-2 cell monolayers (Papp_\text{app} >1 × 106^{-6} cm/s) with PAMPA for passive diffusion .
  • In silico tools : Use SwissADME to predict logP (clogP ~2.5) and refine experimental design .

Resolution : If experimental logP conflicts with predictions, re-measure using shake-flask method at pH 7.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.